Kainic acid
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Overview
Description
Kainic acid is a naturally occurring organic acid found in certain species of red seaweed, particularly in the genus Digenea. It was first isolated in 1953 by Japanese scientists from the seaweed Digenea simplex. This compound is known for its potent neuroexcitatory properties, acting as an agonist for kainate receptors, a subtype of ionotropic glutamate receptors in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kainic acid can be synthesized through various methods. One common synthetic route involves the use of a tritiated Wittig reagent. The synthesis typically includes steps such as the protection of functional groups, formation of key intermediates, and final deprotection to yield this compound. For example, the synthesis may involve the following steps:
- Protection of the amino group using Boc-ON in a dioxane/water mixture at room temperature.
- Formation of a key intermediate through reactions with methanol and ozone.
- Final deprotection using trifluoroacetic acid followed by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the red seaweed Digenea simplex. The extraction process includes drying the seaweed, followed by solvent extraction and purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Kainic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like organolithium reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
Scientific Research Applications
Kainic acid has numerous applications in scientific research, particularly in the fields of neuroscience and pharmacology. Some key applications include:
Neuroscience Research: this compound is used to create animal models of neurological disorders, such as epilepsy and neurodegenerative diseases.
Pharmacological Studies: this compound is used to investigate the role of kainate receptors in the central nervous system.
Cellular Studies: this compound is used in primary neuronal cell cultures and acute brain slice preparations to study excitotoxicity and neuroprotection.
Mechanism of Action
Kainic acid exerts its effects by binding to kainate receptors, a subtype of ionotropic glutamate receptors. These receptors are ligand-gated ion channels that, when activated by this compound, allow the influx of sodium ions into the neuron, leading to depolarization and excitatory postsynaptic potentials. In high concentrations, this compound can cause excitotoxicity, leading to neuronal death .
Comparison with Similar Compounds
Kainic acid is structurally similar to other excitatory amino acids, such as glutamic acid and domoic acid. it is unique in its high affinity for kainate receptors. Similar compounds include:
Glutamic Acid: A major excitatory neurotransmitter in the central nervous system.
Domoic Acid: Another marine-derived excitatory amino acid that binds to kainate receptors but has a different toxicity profile.
Dysiherbaine: A sponge-derived excitatory amino acid that also targets kainate receptors.
This compound’s specificity for kainate receptors and its potent neuroexcitatory properties make it a valuable tool in neuroscience research, distinguishing it from other similar compounds .
Properties
CAS No. |
59905-23-6 |
---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1 |
InChI Key |
VLSMHEGGTFMBBZ-LKEWCRSYSA-N |
SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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